(4-(4-Fluorophenoxy)phenyl)boronic acid

Übersicht

Beschreibung

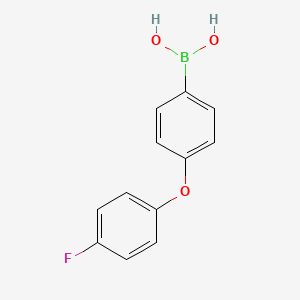

(4-(4-Fluorophenoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C12H10BFO3. It is a boronic acid derivative featuring a fluorophenoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Fluorophenoxy)phenyl)boronic acid typically involves the reaction of 4,4’-dibromodiphenyl ether with triisopropyl borate in the presence of n-butyllithium. The reaction is carried out under an inert atmosphere at low temperatures (-70°C to -60°C). After the reaction, the mixture is treated with water and hydrochloric acid to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale adaptation of the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(4-Fluorophenoxy)phenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).

Conditions: Reactions are typically carried out under inert atmospheres at temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that (4-(4-Fluorophenoxy)phenyl)boronic acid exhibits antiproliferative effects against several cancer cell lines. A study evaluated its efficacy using the sulforhodamine B assay across different cancer types.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 18.76 ± 0.62 |

| A2780 | 15.2 |

| PC-3 | 22.5 |

The compound showed moderate activity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, indicating its potential as an anticancer agent. The mechanism of action involves the induction of cell cycle arrest and apoptosis, particularly through the accumulation of cyclin-dependent kinase inhibitors like p21.

Enzyme Inhibition

This compound has also been studied for its enzyme inhibition properties. Its ability to inhibit specific enzymes can have therapeutic implications, especially in neurodegenerative diseases.

Table 2: Enzyme Inhibition Activity

| Enzyme Type | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

The compound demonstrates strong inhibition against butyrylcholinesterase and antiurease, suggesting its potential in treating conditions associated with cholinergic dysfunction.

Molecular Recognition

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in molecular recognition applications. The unique structure of this compound allows it to selectively bind to specific biomolecules, facilitating studies in biochemical pathways and interactions.

Formulation Studies

A recent formulation study investigated the incorporation of this compound into a cream designed for dual purposes: antioxidant and antibacterial activities alongside anticancer properties. The cream exhibited significant antioxidant activity with an IC50 value of 0.11 µg/mL in DPPH free radical scavenging assays.

Glucose-Sensitive Drug Delivery Systems

Research has explored the use of this boronic acid derivative in glucose-sensitive drug delivery systems, particularly for insulin release in diabetic patients. The study demonstrated that higher concentrations of the compound resulted in enhanced insulin release profiles in response to elevated glucose levels, indicating its potential role in smart drug delivery systems.

Wirkmechanismus

The mechanism of action of (4-(4-Fluorophenoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Fluorophenylboronic acid

- Phenylboronic acid

- 4-Phenoxyphenylboronic acid

Uniqueness

(4-(4-Fluorophenoxy)phenyl)boronic acid is unique due to the presence of both a fluorophenoxy group and a boronic acid moiety. This combination imparts distinct reactivity and selectivity in coupling reactions, making it a valuable reagent in organic synthesis .

Biologische Aktivität

(4-(4-Fluorophenoxy)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical formula for this compound is CHBFO. The presence of the fluorophenoxy group enhances its biological activity, as fluorinated compounds often exhibit improved pharmacological properties due to increased lipophilicity and altered electronic characteristics.

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties of this compound against various bacterial strains. The mechanism of action is primarily attributed to the ability of boronic acids to interfere with bacterial cell wall synthesis and function.

Key Findings:

- Activity Against Gram-Positive Bacteria : In vitro tests have shown that this compound exhibits potent activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae. The antibacterial mechanism involves the binding of boronic acids to the active sites of bacterial enzymes, disrupting their function .

- Structure-Activity Relationship (SAR) : The introduction of the fluorophenoxy group significantly enhances antibacterial potency compared to non-fluorinated analogs. Studies indicate that compounds with electron-withdrawing groups improve binding affinity to bacterial targets .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly focusing on its effects on various cancer cell lines.

Key Findings:

- Cytotoxicity : Research has indicated that this compound exhibits cytotoxic effects on breast cancer (MCF-7) and cervical carcinoma (HeLa) cell lines. The IC values for these cell lines are comparable to established chemotherapeutic agents like doxorubicin .

- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. The boronic acid moiety plays a crucial role in modulating cellular pathways associated with cancer progression .

Case Studies

Several case studies have documented the biological activity of this compound:

-

Case Study on Antibacterial Efficacy :

- Objective : To evaluate the antibacterial efficacy against multi-drug resistant strains.

- Methodology : Disk diffusion and MIC assays were performed.

- Results : Showed significant inhibition zones, indicating strong antibacterial activity against resistant strains.

-

Case Study on Anticancer Properties :

- Objective : Assessment of cytotoxic effects on MCF-7 cells.

- Methodology : MTT assay was used to determine cell viability post-treatment.

- Results : Demonstrated a dose-dependent decrease in cell viability, with an IC value aligning closely with known chemotherapeutics.

Table 1: Biological Activity Overview

Eigenschaften

IUPAC Name |

[4-(4-fluorophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLDWIUCAAJXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620776 | |

| Record name | [4-(4-Fluorophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361437-00-5 | |

| Record name | [4-(4-Fluorophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.